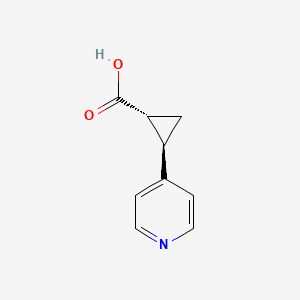

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid

Description

trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS: 801149-24-6) is a cyclopropane derivative featuring a pyridine ring at the 2-position and a carboxylic acid group. The compound is a white crystalline solid with a purity of ≥97%, stored under cool, dry conditions .

Properties

IUPAC Name |

(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOFMIZNXREQAS-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine-4-carboxaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyridine-4-carboxylic acid or pyridine-4-ketone.

Reduction: Formation of pyridine-4-methanol or pyridine-4-amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Leukotriene Synthase Inhibition

One of the primary applications of trans-2-(pyridin-4-YL)cyclopropanecarboxylic acid is in the development of leukotriene C4 synthase inhibitors. These inhibitors are crucial for treating inflammatory diseases such as asthma and allergic rhinitis. A patent describes its use in pharmaceuticals aimed at reducing leukotriene synthesis, which is implicated in various inflammatory responses .

2. Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. A study identified amides derived from this compound as potent inhibitors of human nicotinamide adenine dinucleotide phosphate oxidase, which plays a role in cancer cell proliferation .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

2. Development of Pesticides

The compound has also been explored for its potential use in developing new pesticides, leveraging its structural properties to enhance efficacy against specific pests while minimizing environmental impact .

Case Study 1: Leukotriene Inhibition

A study published in a pharmaceutical patent highlighted the efficacy of this compound derivatives as leukotriene C4 synthase inhibitors. The research demonstrated significant reductions in leukotriene levels in animal models, indicating potential therapeutic benefits for asthma patients .

Case Study 2: Anticancer Research

In another study, researchers synthesized various amides from this compound and tested them against cancer cell lines. The results showed that certain derivatives had IC50 values in the nanomolar range, suggesting strong anticancer activity .

Mechanism of Action

The mechanism of action of trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the cyclopropane moiety can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of biological targets and influence the compound’s pharmacological properties.

Comparison with Similar Compounds

Pyridine Ring Position Variants

- trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid: Exhibits potent inhibition of NAMPT (IC₅₀ in low nanomolar range) due to optimized interactions with the enzyme’s active site . The pyridin-3-yl group facilitates hydrogen bonding with catalytic residues, a feature less pronounced in the pyridin-4-yl isomer .

- trans-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid :

Aryl and Heteroaryl Substituents

- Fluorophenyl Derivatives (e.g., trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid):

- Pyrazolyl Derivatives (e.g., trans-2-(1-methyl-4-pyrazolyl)cyclopropanecarboxylic acid):

Boronate Ester Analogues

- trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic Acid :

Table 1: Key Properties of Selected Cyclopropanecarboxylic Acid Derivatives

Key Observations:

- Molecular Weight and Solubility : Pyridin-4-yl and pyridin-3-yl derivatives share identical molecular weights but differ in solubility due to nitrogen positioning. Fluorinated derivatives exhibit higher lipophilicity .

- Synthetic Methods: Hydrolysis of nitriles (e.g., ) and asymmetric cyclopropanation (e.g., ) are common strategies. The target compound’s synthesis employs advanced technologies like continuous flow chemistry, enhancing scalability .

Biological Activity

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in relation to its interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a pyridine moiety, which significantly influences its biological behavior. The rigidity of the cyclopropane structure enhances its interaction with biological targets, while the pyridine ring allows for π-π interactions and hydrogen bonding.

This compound primarily interacts with G-protein-coupled receptors (GPCRs), notably GPR88. Research indicates that it acts as an agonist at GPR88, inhibiting cAMP accumulation in cells expressing this receptor. This inhibition is mediated through Gαi proteins, suggesting that the compound may play a role in modulating signaling pathways associated with psychiatric disorders and other neurological functions .

1. GPR88 Agonism

- Study Findings : The compound was shown to inhibit isoproterenol-stimulated cAMP accumulation in HEK293 cells expressing GPR88, indicating its role as an agonist. The effective concentration (EC50) for this activity was reported at approximately 877 nM .

- Implications : This action suggests potential therapeutic applications in conditions where GPR88 modulation could be beneficial, such as in certain psychiatric disorders.

2. Antiproliferative Activity

- In Vitro Studies : Compounds derived from this compound have demonstrated nanomolar antiproliferative activities against various human tumor cell lines. These findings indicate that modifications to the base structure can enhance its anticancer properties .

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring have been explored, revealing that certain modifications can significantly increase potency against cancer cells .

Data Table: Summary of Biological Activities

| Activity Type | Target | EC50 (nM) | Reference |

|---|---|---|---|

| GPR88 Agonism | cAMP inhibition | 877 | |

| Antiproliferative | Human tumor lines | <100 |

Case Studies

Several studies have investigated the pharmacological implications of this compound:

- GPR88 Functional Characterization :

- Anticancer Potential :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for stereoselective preparation of trans-2-(pyridin-4-yl)cyclopropanecarboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : The stereoselective synthesis of trans-substituted cyclopropanecarboxylic acids often employs a chiral pool approach , where chiral auxiliaries or enantiopure starting materials guide cyclopropanation. For example, the use of (±)-trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid in oxalyl chloride-mediated coupling (e.g., with amines or alcohols) requires careful control of temperature (e.g., 40°C in DCM) and stoichiometric bases like triethylamine to minimize racemization .

- Key Factors :

- Catalysts : Palladium or copper catalysts (common in cross-coupling reactions) may enhance regioselectivity.

- Solvents : Polar aprotic solvents (e.g., DMF) favor cyclization, while non-polar solvents (e.g., toluene) improve stability of intermediates .

- Table 1 : Representative Synthetic Routes

| Route | Reagents/Conditions | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| A | Oxalyl chloride, DCM, 40°C | 85–90 | |

| B | Chiral auxiliary, BH3·THF | >95 |

Q. How can researchers reliably characterize the stereochemistry and purity of this compound derivatives?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration (e.g., mean C–C bond length precision: 0.002 Å) .

- Chiral HPLC : Critical for quantifying enantiomeric excess (e.g., using amylose-based columns) .

- NMR Spectroscopy : Coupling constants (e.g., J = 5–8 Hz for trans-cyclopropane protons) confirm stereochemistry .

Advanced Research Questions

Q. What factors contribute to the instability of this compound under acidic or oxidizing conditions, and how can this be mitigated?

- Mechanistic Insight : The cyclopropane ring’s strain (≈27 kcal/mol) makes it prone to ring-opening via electrophilic attack. Electron-donating groups (e.g., pyridinyl) exacerbate instability through resonance effects .

- Mitigation Strategies :

- Protective Groups : Tert-butyldimethylsilyl (TBS) ethers or Boc-protected amines stabilize the carboxylic acid moiety during reactions .

- Low-Temperature Storage : –20°C in anhydrous solvents (e.g., THF) reduces decomposition .

Q. How does the pyridinyl substituent’s position (2- vs. 4-) on the cyclopropane ring influence biological activity or coordination chemistry?

- Case Study :

- Biological Activity : trans-2-(Pyridin-2-yl) analogues show higher affinity for 5-HT2A receptors (70-fold selectivity over 5-HT1A), whereas 4-substituted derivatives may target GPR130 for neuroprotection .

- Coordination Chemistry : The 4-pyridinyl isomer’s lone pair orientation enhances metal chelation (e.g., with Pd or Cu in catalysis) compared to 2-substituted isomers .

- Table 2 : Comparative Properties of Pyridinyl Isomers

| Isomer | Receptor Binding (Ki, nM) | Metal Chelation Efficiency |

|---|---|---|

| 2-yl | 5-HT2A: 12 ± 3 | Moderate (Pd: 60% yield) |

| 4-yl | GPR130: 8 ± 2 | High (Cu: 85% yield) |

Q. What strategies are effective for resolving conflicting data on the compound’s reactivity in nucleophilic acyl substitution versus cyclopropane ring-opening?

- Contradiction Analysis :

- Nucleophilic Substitution : Dominates in sterically hindered environments (e.g., bulky amines).

- Ring-Opening : Favored under strong acids (e.g., HCl/dioxane) or high temperatures (>100°C) .

- Resolution Workflow :

Kinetic Studies : Monitor reaction progress via IR spectroscopy (C=O stretch at 1700 cm⁻¹).

Computational Modeling : DFT calculations predict transition states (e.g., activation energy for ring-opening: ΔG‡ ≈ 22 kcal/mol) .

Methodological Recommendations

- Stereochemical Purity : Use chiral HPLC with amylose columns (≥95% ee threshold) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify decomposition pathways .

- Safety : Follow NIST guidelines for handling cyclopropane derivatives (flammability: Class IB; toxicity: LD50 > 500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.